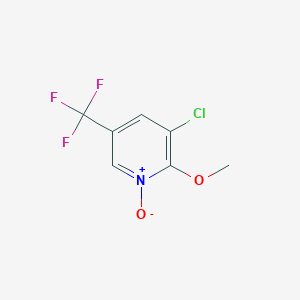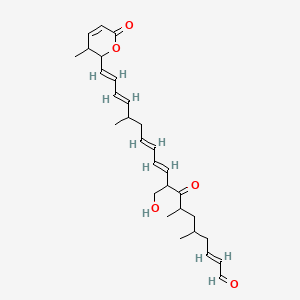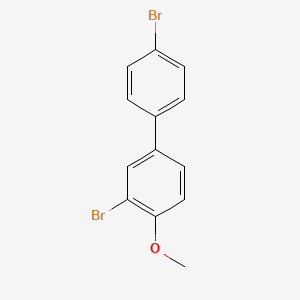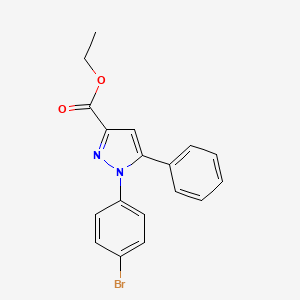
Dihydroxy(dioxo)chromium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(dioxo)chromium;iron is a complex compound that involves both chromium and iron elements. Chromium, represented by the symbol Cr and atomic number 24, is known for its various oxidation states, primarily +2, +3, and +6 . Iron, represented by the symbol Fe and atomic number 26, is a crucial element in various biological and industrial processes. The combination of these two elements results in a compound with unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dihydroxy(dioxo)chromium;iron involves the reaction of chromium trioxide with water, leading to the formation of chromic acid and its oligomers . The reaction conditions typically involve controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of chromium compounds often involves the reduction of sodium dichromate with carbon or other reducing agents . The process is carefully monitored to maintain the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroxy(dioxo)chromium;iron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and iron, as well as the specific reagents and conditions used .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic compounds. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from these reactions include various chromium and iron oxides, as well as complex organic compounds. These products have significant industrial and scientific applications .
Wissenschaftliche Forschungsanwendungen
Dihydroxy(dioxo)chromium;iron has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology, it plays a role in studying the effects of chromium and iron on biological systems, including their interactions with DNA and proteins . In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and other diseases . In industry, it is used in the production of pigments, dyes, and other materials .
Wirkmechanismus
The mechanism of action of dihydroxy(dioxo)chromium;iron involves its interaction with various molecular targets and pathways. In biological systems, it can induce DNA damage through the formation of reactive oxygen species and other intermediates . These interactions can lead to mutations and other cellular changes, which are of significant interest in cancer research and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dihydroxy(dioxo)chromium;iron include chromic acid, dichromic acid, and various chromium and iron oxides . These compounds share some chemical properties but differ in their specific applications and effects.
Uniqueness: this compound is unique due to its combination of chromium and iron, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in areas where the combined effects of chromium and iron are desired .
Eigenschaften
Molekularformel |
CrFeH2O4 |
|---|---|
Molekulargewicht |
173.85 g/mol |
IUPAC-Name |
dihydroxy(dioxo)chromium;iron |
InChI |
InChI=1S/Cr.Fe.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |
InChI-Schlüssel |
XLVHDENXVPXSKC-UHFFFAOYSA-L |
Kanonische SMILES |
O[Cr](=O)(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


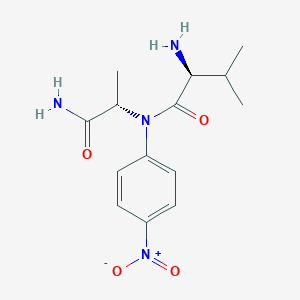
![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
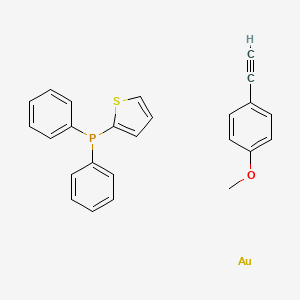
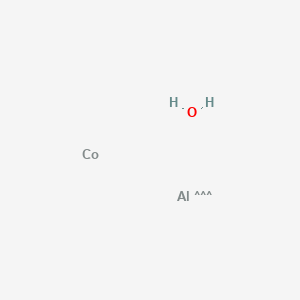
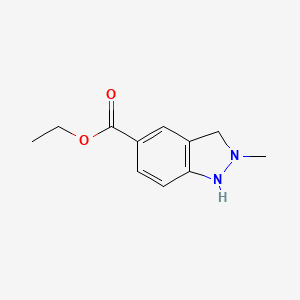
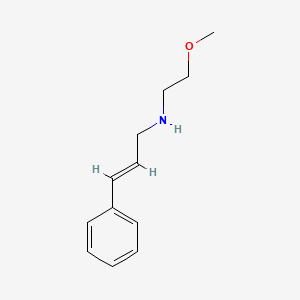
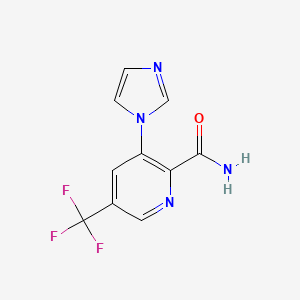
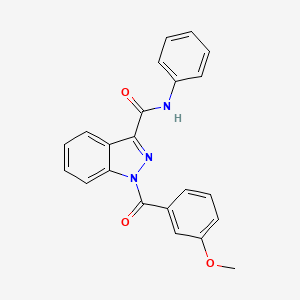
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
